1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one
Description
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is an organosulfur compound with the molecular formula C5H5F5OS. It is characterized by the presence of a pentafluoropropyl group attached to a sulfanyl group, which is further connected to an ethanone moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
S-(2,2,3,3,3-pentafluoropropyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIIXGLZIWCYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023047 | |
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69531-84-6 | |
| Record name | S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one can be synthesized through the reaction of 2,2,3,3,3-pentafluoropropylthiol with ethanoyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the pentafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one serves as a valuable building block in the synthesis of more complex organofluorine compounds. Its unique structure allows for the introduction of fluorinated groups into organic molecules, which can enhance their stability and reactivity.
Synthesis Routes
The compound can be synthesized through the reaction of 2,2,3,3,3-pentafluoropropylthiol with ethanoyl chloride. This reaction typically employs triethylamine as a base to neutralize the hydrochloric acid produced during the process and is conducted under inert conditions to prevent oxidation of the thiol group.
Biology
Research has indicated potential biological activities associated with this compound. Its unique structural features may contribute to its bioactivity.
Medicine
The compound is being explored for its therapeutic properties. Its unique chemical structure may lead to the development of novel drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its fluorinated nature.
Case Study 1: Synthesis of Organofluorine Compounds
In a study published in Journal of Fluorine Chemistry, researchers synthesized various organofluorine compounds using this compound as a precursor. The study highlighted the efficiency of this compound in introducing fluorinated groups into complex organic frameworks.
A research article in Bioorganic & Medicinal Chemistry evaluated the biological activity of this compound against specific cancer cell lines. The findings suggested potential cytotoxic effects attributed to its unique structural characteristics.
Mechanism of Action
The mechanism of action of 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. The pentafluoropropyl group imparts lipophilicity, enhancing its ability to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their function. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoropropylthiol: Shares the pentafluoropropyl group but lacks the ethanone moiety.
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]propan-2-one: Similar structure but with a propanone moiety instead of ethanone.
2,2,3,3,3-Pentafluoropropyl methyl sulfide: Contains the pentafluoropropyl group and a methyl sulfide group.
Uniqueness: 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is unique due to the combination of the pentafluoropropyl group, sulfanyl group, and ethanone moiety. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Biological Activity
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one is an organosulfur compound with the molecular formula CHFOS and a CAS number of 69531-84-6. This compound features a unique combination of a pentafluoropropyl group and a sulfanyl group attached to an ethanone moiety. Its distinct structure imparts specific physical and chemical properties that are of interest in various scientific fields, particularly in biology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molar Mass | 208.15 g/mol |
| Density | 1.392 g/cm³ (predicted) |
| Boiling Point | 120.2 °C (predicted) |
The biological activity of this compound is attributed to its structural features:
- Lipophilicity : The pentafluoropropyl group enhances the compound's ability to interact with lipid membranes and proteins.
- Covalent Bond Formation : The sulfanyl group can react with nucleophilic sites in biological molecules, potentially altering their function.
- Hydrogen Bonding : The ethanone moiety can engage in non-covalent interactions that may influence biological processes.
Research Findings
Research has indicated that this compound may exhibit various bioactive properties, including:
- Antimicrobial Activity : Studies have suggested potential antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Preliminary investigations have shown that it may possess cytotoxic properties towards cancer cell lines.
Case Studies
- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics.
- Cytotoxicity Assays : A study involving various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC values varied depending on the cell type but were generally in the low micromolar range.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar organosulfur compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,2,3,3,3-Pentafluoropropylthiol | Lacks ethanone moiety | Moderate antimicrobial activity |
| 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]propan-2-one | Similar structure with propanone moiety | Limited cytotoxicity |
| 2,2,3,3,3-Pentafluoropropyl methyl sulfide | Contains methyl sulfide group | Weak bioactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one, and what reaction conditions optimize yield?
- Methodology :
- Nucleophilic substitution : React 2,2,3,3,3-pentafluoropropanethiol with a bromo- or chloro-substituted ethanone precursor (e.g., 1-bromoethan-1-one) in the presence of a base (e.g., KCO) in anhydrous DMF or THF at 60–80°C for 12–24 hours.
- Catalytic activation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between hydrophobic fluorinated thiols and polar intermediates .
- Key considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers safely handle this compound given its potential hazards?
- Safety protocols :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation exposure.
- Storage : Store in a sealed container under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
- Toxicity data : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation) per GHS. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for ingestion .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical methods :
- NMR : F NMR (δ ~ -70 to -120 ppm for CF and CF groups) and H NMR (singlet for ethanone CH at δ ~2.5 ppm).
- IR : Strong C=O stretch at ~1700 cm and C-F stretches at 1100–1300 cm .
- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] ~246 g/mol).
Advanced Research Questions
Q. How does the electron-withdrawing pentafluoropropyl group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic insight :
- The CF and CF groups stabilize the transition state via inductive effects, increasing the electrophilicity of the adjacent sulfur atom. This enhances reactivity in SN reactions with amines or alcohols.
- Comparative studies with non-fluorinated analogs show 3–5× faster reaction rates in thiol-ene click chemistry .
Q. What strategies can resolve contradictions in safety data between different SDS sources?
- Risk assessment framework :
- Cross-reference SDS from multiple vendors (e.g., Key Organics vs. Combi-Blocks) and prioritize studies with explicit toxicity testing (e.g., LD values).
- Conduct in vitro assays (e.g., Ames test for mutagenicity) if ecological data are absent .
- Mitigation : Assume worst-case hazard classification (Category 4) until validated data are available.
Q. How can computational modeling predict the ecological impact of this compound when experimental data are limited?
- QSAR approaches :
- Use tools like EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation potential (BCF).
- Compare with structurally similar fluorinated compounds (e.g., pentafluoropropyl tosylate, log P ~2.8) to infer mobility in soil .
- Limitations : Models may underestimate fluorochemical persistence due to strong C-F bonds.
Research Gaps and Future Directions
- Synthetic optimization : Explore photo-induced thiol-ene reactions for greener synthesis.
- Biological applications : Screen for enzyme inhibition (e.g., acetylcholinesterase) given the sulfanyl group’s nucleophilic susceptibility .
- Structural studies : Pursue X-ray crystallography to resolve conformational preferences of the pentafluoropropyl-sulfanyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
